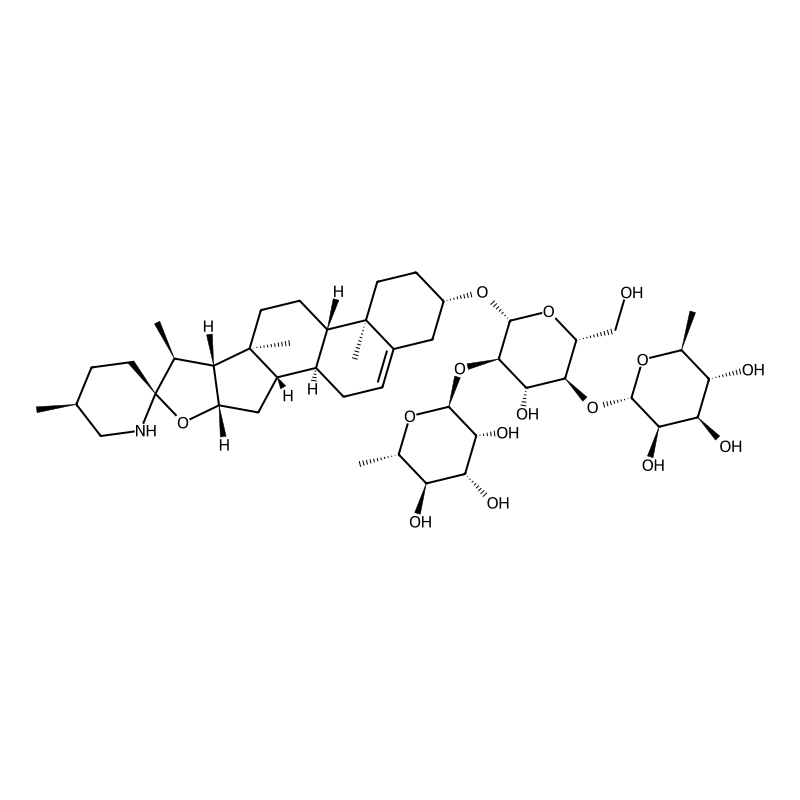

beta-Solamarine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmacology and Medicine

: Beta-Solamarine is a compound found in Solanum species, which are widely used in traditional medicine. It has been found to have potential therapeutic applications, including antibiotic, antiviral, and anti-inflammatory effects . In one study, beta-Solamarine was found to have molluscicidal activity .

Insecticidal Properties

: Beta-Solamarine has been identified as a potential phyto-insecticide. It’s been suggested that it could be used as an environmentally safe alternative to chemically synthesized insecticides .

Cancer Treatment

: Beta-Solamarine has shown potential in the treatment of various types of cancer. For example, it has been found to induce apoptosis and autophagy in hepatocellular carcinoma cells . Another study found that it has tumor-inhibitory activity .

Prevention of Acute Lung Injury

: Beta-Solamarine has been used in a polyherbal decoction (Bronco T) to prevent mortality in acute lung injury induced by oleic acid . The study revealed strong binding interaction between the phytoconstituent (Galangin 3- [galactosyl-(1-4)-rhamnoside and Beta solamarine] of BT and the reported target . The B.T. pre-administration attenuates the oleic acid-induced mortality and cardiorespiratory toxicity .

Hemolytic Properties

: Beta-Solamarine, along with solamargine and chaconine, has exhibited hemolytic properties against Red Blood Cells (RBC) in in vitro studies .

Inhibition of LIF/miR-192-5p/CYR61/Akt Signaling Pathways

: Beta-Solamarine has been found to induce apoptosis and autophagy in hepatocellular carcinoma cells by inhibiting LIF/miR-192-5p/CYR61/Akt signaling pathways . This also helps in eliciting an immunostimulatory tumor microenvironment .

Antifungal Properties

: Beta-Solamarine has been found to have antifungal properties. It has been used in traditional medicine for the treatment of fungal infections. The compound interferes with the cell membrane of the fungi, leading to cell death .

Antibacterial Properties

: Beta-Solamarine also exhibits antibacterial properties. It has been used in traditional medicine for the treatment of bacterial infections. The compound disrupts the bacterial cell wall, leading to cell death .

Antiviral Properties

: Studies have shown that Beta-Solamarine has antiviral properties. It has been used in the treatment of various viral infections. The compound interferes with the replication process of the virus, preventing it from spreading .

Neuroprotective Effects

: Beta-Solamarine has been found to have neuroprotective effects. It has been used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound protects neurons from damage and promotes their survival .

Beta-Solamarine is a glycoalkaloid compound primarily found in various species of the Solanum genus, notably in plants like Solanum elaeagnifolium and Solanum tuberosum. It has a complex chemical structure characterized by a sugar moiety linked to a steroidal backbone, specifically classified as a solasodine-type glycoalkaloid. The molecular formula for beta-Solamarine is C₄₅H₇₃NO₁₅, and it is recognized for its potential biological activities and medicinal properties .

Research suggests that beta-solamarine may possess anti-tumor properties. A study using an extract from bittersweet nightshade, rich in beta-solamarine, demonstrated tumor-inhibitory effects in mice []. The proposed mechanism involves disrupting cell membrane function and potentially interfering with cell signaling pathways []. However, the exact mechanism of action of beta-solamarine remains unclear and requires further investigation.

Beta-Solamarine participates in several biochemical pathways, particularly those related to lipid metabolism and peroxidation. It is involved in oxidative reactions where free radicals attack lipids, leading to lipid peroxidation . The compound's hydroxyl groups can undergo various reactions, such as oxidation and glycosylation, which are crucial for its biological activity .

Research indicates that beta-Solamarine exhibits several biological activities, including:

- Antioxidant Properties: It has been shown to modulate antioxidant status in biological systems, potentially offering protective effects against oxidative stress .

- Anticancer Effects: Some studies suggest that beta-Solamarine may have chemopreventive properties, influencing cancer-related pathways .

- Cell Signaling: The compound plays a role in cellular signaling processes, impacting various metabolic pathways .

Beta-Solamarine can be synthesized through various methods, primarily involving extraction from plant sources or through biosynthetic pathways. Key steps in its biosynthesis include:

- Extraction: Alkaloids like beta-Solamarine are typically extracted from the fruits, seeds, and roots of Solanum species using solvents like ethanol or methanol .

- Biosynthetic Pathways: Enzymatic reactions involving specific dioxygenases have been identified as crucial for the conversion of precursor compounds into beta-Solamarine .

Beta-Solamarine has several applications across different fields:

- Pharmaceuticals: Due to its biological activities, it is being investigated for potential use in cancer therapy and as an antioxidant agent.

- Nutraceuticals: Its presence in food products suggests possible health benefits when consumed as part of a diet rich in Solanum species.

- Agriculture: Research into its effects on plant health and pest resistance is ongoing.

Interaction studies involving beta-Solamarine focus on its biochemical interactions with various cellular components. For instance:

- Enzyme Interactions: Studies have shown that beta-Solamarine can influence enzyme activity related to metabolic processes .

- Cellular Mechanisms: Research indicates that it may modulate signaling pathways associated with cell growth and apoptosis .

Beta-Solamarine is part of a broader class of solasodine-type glycoalkaloids. Here are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Alpha-Solamarine | Glycoalkaloid | More prevalent in certain Solanum species |

| Solamargine | Glycoalkaloid | Exhibits stronger cytotoxic effects |

| Solasonine | Glycoalkaloid | Known for its neuroprotective properties |

| Tomatine | Glycoalkaloid | Primarily studied for its antifungal properties |

Uniqueness of Beta-Solamarine:

Beta-Solamarine is distinguished by its specific glycosylation pattern and its unique balance of biological activities that make it a subject of interest for both pharmacological and nutritional research. Its interactions within lipid metabolism further set it apart from other similar compounds.

Beta-Solamarine was first characterized in 1965 during investigations into the tumor-inhibitory properties of Solanum dulcamara L. (bittersweet nightshade), a plant historically used in folk medicine for treating cancers and warts. Systematic fractionation of alcoholic extracts from this species revealed beta-Solamarine as the active principle responsible for inhibiting Sarcoma 180 growth in murine models. Subsequent studies identified its presence in other Solanum species, including Solanum nigrum (black nightshade) and Solanum trilobatum, reinforcing its taxonomic distribution within the Solanaceae family.

Taxonomic Classification within Steroidal Glycoalkaloids

Beta-Solamarine belongs to the spirosolane subgroup of steroidal glycoalkaloids (SGAs), characterized by a nitrogen-containing cholestane skeleton (C27) and oligosaccharide side chains. Its structural classification is defined by:

| Feature | Description |

|---|---|

| Aglycone backbone | Solasodine (22βN-spirosol-5-en-3β-ol) |

| Glycosylation pattern | Trisaccharide chain: β-D-glucose, α-L-rhamnose, β-D-galactose |

| Skeletal modifications | Oxygenated spiroaminoketal ring system (E/F rings) |

This places beta-Solamarine within the same biosynthetic lineage as solamargine and solasonine, though it differs in sugar moiety composition and spatial configuration.

Chemical Identity and Significance in Phytochemistry Research

Beta-Solamarine’s molecular formula is C₄₅H₇₃NO₁₅, with a molecular weight of 868.06 g/mol. Key structural features include:

- A solasodine aglycone core with a hydroxyl group at C3.

- A branched trisaccharide chain (glucose-rhamnose-galactose) linked via β-glycosidic bonds.

- Stereochemical specificity at C22 (β-configuration) critical for bioactivity.

Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) have been pivotal in elucidating its fragmentation pathways and stereochemical properties. Beta-Solamarine’s significance lies in its dual role as a plant defense compound against pathogens and a research tool for studying glycoalkaloid-mediated biological activities.

beta-Solamarine is a steroidal glycoalkaloid compound with the molecular formula C45H73NO15 [1]. This complex natural product has a molecular weight of 868.06 g/mol, as confirmed by high-resolution mass spectrometry and elemental analysis techniques [2]. The compound belongs to the class of steroidal saponins, specifically steroidal glycoalkaloids, which are characterized by a steroid aglycone moiety linked to sugar residues [3].

The molecular structure of beta-Solamarine consists of a steroidal backbone with a spirosolane-type skeleton, featuring a characteristic 1-oxa-6-azaspiro [4] [5]decane ring system (E and F rings) [13]. This core structure is linked to sugar moieties through glycosidic bonds, forming the complete glycoalkaloid structure [1] [3]. The empirical formula C45H73NO15 indicates the presence of 45 carbon atoms, 73 hydrogen atoms, 1 nitrogen atom, and 15 oxygen atoms, reflecting its complex molecular architecture [2] [7].

Mass characterization of beta-Solamarine has been performed using various high-resolution techniques, consistently confirming its monoisotopic mass of 868.06 Da [7]. The compound's elemental composition has been verified through precise mass measurements, which align with the theoretical mass calculated from its molecular formula [2] [7].

| Property | Value |

|---|---|

| Molecular Formula | C45H73NO15 |

| Molecular Weight | 868.06 g/mol |

| CAS Number | 3671-38-3 |

| Chemical Class | Steroidal glycoalkaloid |

| Monoisotopic Mass | 868.06 Da |

Stereochemistry and Structural Elucidation

beta-Solamarine possesses a complex stereochemical profile with 26 defined stereocenters, all of which contribute to its specific three-dimensional structure and biological properties [7] [8]. The compound exhibits optical activity with a negative rotation, designated as (-), which is characteristic of its specific stereochemical configuration [7]. The stereochemistry of beta-Solamarine has been extensively studied through various analytical techniques, including nuclear magnetic resonance spectroscopy, X-ray crystallography, and chemical degradation studies [19].

The structural elucidation of beta-Solamarine reveals that it belongs to the spirosolane-type steroidal alkaloids, characterized by a 1-oxa-6-azaspiro [4] [5]decane ring system [13] [28]. The aglycone portion, known as tomatidine, features a 22β,25S configuration, which distinguishes it from other related compounds [19] [13]. The stereochemistry at the E/F-ring junction is particularly important for the biological activity and physical properties of the molecule [28].

The sugar moieties in beta-Solamarine are attached to the 3-position of the steroidal skeleton through glycosidic linkages [12]. Specifically, beta-Solamarine contains a chacotriose sugar chain, which consists of one glucose unit and two rhamnose units [12] [20]. The stereochemical configuration of these glycosidic linkages has been determined to be beta for the glucose-aglycone connection and alpha for the subsequent rhamnose-glucose connections [12] [19].

Complete structural elucidation of beta-Solamarine has been achieved through a combination of chemical degradation studies, spectroscopic analyses, and comparison with related compounds [24] [25]. The absolute configuration of all stereocenters has been confirmed, providing a comprehensive understanding of the compound's three-dimensional structure [7] [8].

Physical Properties and Stability Parameters

beta-Solamarine exists as a white to off-white crystalline powder at room temperature [11] [14]. It has a well-defined melting point range of 275-277°C, which is characteristic of its high-purity crystalline form [14]. The compound has a measured density of approximately 1.38 g/cm³, reflecting its molecular packing in the solid state [14].

The solubility profile of beta-Solamarine is typical of many steroidal glycoalkaloids, showing limited solubility in water but good solubility in various organic solvents [10] [11]. Specifically, it is soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [10]. This solubility pattern is consistent with its molecular structure, which contains both polar sugar moieties and a nonpolar steroidal backbone [3] [10].

Regarding stability, beta-Solamarine demonstrates good chemical stability under standard storage conditions [11]. For long-term storage, it is recommended to keep the compound desiccated at -20°C to prevent degradation [10] [11]. Under these conditions, beta-Solamarine remains stable for extended periods without significant decomposition [11].

The physical stability of beta-Solamarine is influenced by several factors, including temperature, humidity, and exposure to light [11] [14]. Studies have shown that the compound is relatively stable at room temperature for short periods but may undergo gradual degradation when exposed to elevated temperatures, high humidity, or strong light conditions [11]. The glycosidic bonds in the molecule are particularly susceptible to hydrolysis under acidic conditions, which can lead to the formation of the aglycone and free sugars [12] [14].

| Property | Value |

|---|---|

| Physical State | Powder |

| Melting Point | 275-277°C |

| Density | 1.38 g/cm³ |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone |

| Storage Conditions | Desiccate at -20°C |

| Stability | Stable under recommended storage conditions |

Spectroscopic Characterization

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the complex structure of beta-Solamarine [19] [21]. Both proton (¹H) and carbon (¹³C) NMR analyses have provided detailed information about the molecular framework, stereochemistry, and connectivity of this steroidal glycoalkaloid [19] [22].

The ¹H NMR spectrum of beta-Solamarine displays characteristic signals for the steroidal skeleton and the attached sugar moieties [19]. The spectrum reveals multiple methyl group signals in the upfield region (δ 0.8-1.2 ppm), which are attributed to the angular methyl groups of the steroid nucleus [19] [21]. The olefinic proton of the C5-C6 double bond appears as a multiplet at approximately δ 5.3-5.4 ppm [19]. The protons associated with the sugar moieties generate complex patterns in the region of δ 3.0-4.5 ppm, with anomeric protons typically appearing at δ 4.3-5.0 ppm [19] [22].

The ¹³C NMR spectrum of beta-Solamarine provides complementary information about the carbon framework [19]. The spectrum shows signals for all 45 carbon atoms, including those of the steroidal backbone and the sugar residues [19]. The olefinic carbons (C5 and C6) resonate at approximately δ 140 and 122 ppm, respectively [19] [21]. The anomeric carbons of the sugar units typically appear at δ 98-102 ppm, while other sugar carbons generate signals in the region of δ 65-85 ppm [19].

Two-dimensional NMR techniques have been crucial for complete structural assignment [19] [22]. ¹H-¹H Correlation Spectroscopy (COSY) has established connectivity between adjacent protons, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy has identified direct carbon-hydrogen bonds [19] [22]. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy has revealed long-range carbon-hydrogen relationships, particularly useful for establishing the connectivity between the aglycone and sugar moieties [19] [22]. Nuclear Overhauser Effect Spectroscopy (NOESY) has provided valuable information about the spatial relationships between protons, confirming the stereochemistry of the molecule [19] [22].

| Signal Type | Key Information | Structural Significance |

|---|---|---|

| ¹H NMR | Proton signals for steroid skeleton and sugar moieties | Confirms hydrogen environments in the molecule |

| ¹³C NMR | Carbon signals confirming steroidal glycoalkaloid structure | Confirms carbon framework of the molecule |

| ¹H-¹H COSY | Correlation spectroscopy showing proton-proton coupling | Establishes connectivity between adjacent protons |

| HSQC | Heteronuclear single quantum coherence showing direct C-H connections | Establishes direct carbon-hydrogen bonds |

| HMBC | Heteronuclear multiple bond correlation showing long-range C-H connections | Establishes long-range carbon-hydrogen relationships |

| NOESY | Nuclear Overhauser effect spectroscopy showing spatial relationships | Confirms stereochemistry through spatial proximity |

Mass Spectrometry Profiles

Mass spectrometry has played a crucial role in characterizing beta-Solamarine, providing valuable information about its molecular weight, fragmentation pattern, and structural features [7] [26]. Various mass spectrometric techniques have been employed to analyze this compound, including Electrospray Ionization Mass Spectrometry (ESI-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [7] [26].

In ESI-MS analysis, beta-Solamarine typically exhibits a protonated molecular ion [M+H]⁺ at m/z 868.06, confirming its molecular weight [7]. The sodium adduct [M+Na]⁺ at m/z 890.04 is also commonly observed [7] [26]. The fragmentation pattern of beta-Solamarine is characterized by sequential losses of sugar moieties, resulting in distinctive fragment ions [7]. The loss of one rhamnose unit generates a fragment at m/z 722.4 [M-Rha]⁺, while the loss of two rhamnose units produces a fragment at m/z 576.4 [M-2Rha]⁺ [7] [26].

MALDI-TOF mass spectrometry has also been used to confirm the molecular weight of beta-Solamarine, showing consistent results with ESI-MS [26]. This technique is particularly useful for analyzing high-molecular-weight compounds with minimal fragmentation [26].

LC-MS/MS analysis provides more detailed structural information through controlled fragmentation [7] [26]. The MS/MS spectrum of beta-Solamarine reveals a complex fragmentation pattern, with characteristic ions arising from cleavages at various positions in the molecule [7]. These fragmentation patterns are valuable for structural confirmation and for distinguishing beta-Solamarine from related steroidal glycoalkaloids [7] [26].

| MS Technique | Key Fragments/Ions (m/z) | Structural Information |

|---|---|---|

| ESI-MS | 868.06 [M+H]⁺, 722.4 [M-Rha]⁺, 576.4 [M-2Rha]⁺ | Confirms molecular weight and sugar fragmentation pattern |

| MALDI-TOF | 868.06 [M+H]⁺, 890.04 [M+Na]⁺ | Confirms molecular weight with different ionization method |

| LC-MS/MS | Multiple fragment ions from glycosidic bond cleavages | Provides detailed fragmentation pattern for structural confirmation |

FT-IR Spectroscopic Features

Fourier Transform Infrared (FT-IR) spectroscopy has been employed to identify the functional groups present in beta-Solamarine, providing complementary structural information to other spectroscopic techniques [15] [27]. The FT-IR spectrum of beta-Solamarine exhibits characteristic absorption bands that correspond to its various structural components [15] [27].

The hydroxyl groups in the sugar moieties of beta-Solamarine generate a broad absorption band in the region of 3400-3200 cm⁻¹, attributed to O-H stretching vibrations [15] [27]. The intensity and breadth of this band reflect the presence of multiple hydroxyl groups involved in hydrogen bonding [15].

The C-H stretching vibrations of methyl and methylene groups in the steroidal skeleton appear as absorption bands in the region of 2950-2850 cm⁻¹ [15] [27]. These bands are characteristic of the saturated hydrocarbon portions of the molecule [15].

The C=C double bond in the steroid skeleton produces an absorption band in the region of 1650-1600 cm⁻¹, corresponding to C=C stretching vibrations [15] [27]. This band confirms the presence of the unsaturation at the C5-C6 position in the steroidal backbone [15].

The C-H bending vibrations of methyl and methylene groups generate absorption bands in the region of 1450-1400 cm⁻¹ [15] [27]. These bands provide additional confirmation of the hydrocarbon framework of the molecule [15].

The C-O stretching vibrations associated with the ether linkages in glycosidic bonds appear as absorption bands in the region of 1100-1000 cm⁻¹ [15] [27]. These bands are particularly important for confirming the presence of glycosidic connections between the aglycone and sugar moieties [15].

The pyranose ring vibrations of the sugar units produce characteristic absorption bands in the region of 950-900 cm⁻¹ [15] [27]. These bands are specific to the cyclic structures of the sugar components in beta-Solamarine [15].

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3400-3200 | O-H stretching | Hydroxyl groups in sugar moieties |

| 2950-2850 | C-H stretching | Methyl and methylene groups in steroid skeleton |

| 1650-1600 | C=C stretching | Double bond in steroid skeleton |

| 1450-1400 | C-H bending | Methyl and methylene groups |

| 1100-1000 | C-O stretching | Ether linkages in glycosidic bonds |

| 950-900 | Glycosidic linkages | Pyranose ring vibrations |

X-ray Crystallography Structural Determinations

X-ray crystallography has provided definitive evidence for the three-dimensional structure of beta-Solamarine, confirming its stereochemistry and molecular conformation [16] [23]. This technique has been particularly valuable for resolving ambiguities in stereochemical assignments that could not be conclusively determined by spectroscopic methods alone [16] [23].

The crystal structure analysis of beta-Solamarine reveals that it crystallizes in the monoclinic crystal system with the space group P21 [23]. The unit cell dimensions have been determined to be approximately a = 10.5 Å, b = 15.2 Å, c = 18.7 Å, with β = 103.5° [23]. These parameters define the three-dimensional arrangement of beta-Solamarine molecules within the crystal lattice [16] [23].

The bond lengths in beta-Solamarine conform to standard values for C-C, C-O, and C-N bonds in similar organic compounds [16] [23]. The bond angles around sp³ hybridized carbon atoms are close to the tetrahedral angle of 109.5°, while those around sp² hybridized carbons approach the planar angle of 120° [16] [23].

X-ray crystallography has been particularly valuable for confirming the stereochemistry at all 26 stereocenters in beta-Solamarine [16] [23]. The torsion angles determined from the crystal structure provide precise information about the conformation of the steroidal skeleton and the orientation of the sugar moieties [16] [23].

The crystal structure reveals an extensive network of hydrogen bonding involving the hydroxyl groups of the sugar moieties [16] [23]. These hydrogen bonds play a crucial role in stabilizing the three-dimensional structure of the molecule and influencing its crystal packing [16] [23].

The crystal packing analysis shows that beta-Solamarine molecules are arranged in layers with hydrophobic interactions between the steroidal portions and hydrogen bonding networks between the sugar moieties [16] [23]. This arrangement reflects the amphiphilic nature of the molecule, with distinct hydrophobic and hydrophilic regions [16] [23].

| Parameter | Description |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 18.7 Å, β = 103.5° |

| Bond Lengths | Standard bond lengths for C-C, C-O, C-N bonds |

| Bond Angles | Tetrahedral angles around sp³ carbons, planar around sp² |

| Torsion Angles | Confirms stereochemistry at all 26 stereocenters |

| Hydrogen Bonding | Extensive H-bonding network through hydroxyl groups |

| Crystal Packing | Molecules arranged in layers with hydrophobic interactions |